1,2-Butadiene, 1,4-dibromo-

Physical Chemistry Process Engineering Separation Science

1,2-Butadiene, 1,4-dibromo- (C4H4Br2, MW 211.88) is an α,ω-dibromoallene featuring a 1,2-butadiene (allene) core with bromine substituents at both terminal positions. This compound serves as a versatile precursor in organic synthesis, notably as a source of bromoallene intermediates and as a substrate for nucleophilic substitutions and cyclization reactions.

Molecular Formula C4H4Br2
Molecular Weight 211.88 g/mol
CAS No. 20884-14-4
Cat. No. B15481738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Butadiene, 1,4-dibromo-
CAS20884-14-4
Molecular FormulaC4H4Br2
Molecular Weight211.88 g/mol
Structural Identifiers
SMILESC(C=C=CBr)Br
InChIInChI=1S/C4H4Br2/c5-3-1-2-4-6/h1,4H,3H2
InChIKeyNAEYPJHPNOQPCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Butadiene, 1,4-dibromo- (CAS 20884-14-4): Product Profile and Procurement Considerations


1,2-Butadiene, 1,4-dibromo- (C4H4Br2, MW 211.88) is an α,ω-dibromoallene featuring a 1,2-butadiene (allene) core with bromine substituents at both terminal positions [1]. This compound serves as a versatile precursor in organic synthesis, notably as a source of bromoallene intermediates and as a substrate for nucleophilic substitutions and cyclization reactions [2]. Unlike its isomeric counterpart 1,4-dibromo-1,3-butadiene, the allenic structure of this compound imparts distinct reactivity profiles, particularly in reactions involving allene-acetylene rearrangements and the formation of functionalized acetylenic derivatives [3].

Why 1,4-Dibromo-1,2-butadiene Is Not Readily Interchangeable with Common C4H4Br2 Isomers or Saturated Analogs


The unique allene (cumulated diene) backbone of 1,2-butadiene, 1,4-dibromo- fundamentally distinguishes it from its conjugated diene isomer, 1,4-dibromo-1,3-butadiene, and from saturated 1,4-dibromobutane. This structural divergence leads to profound differences in physicochemical properties and reaction pathways [1]. Critically, the allenic moiety enables specific reactivity, such as the allene-acetylene rearrangement upon nucleophilic attack, a pathway inaccessible to the conjugated diene analog [2]. Furthermore, the terminal dibromo substitution pattern on the allene framework allows for sequential or selective functionalization, offering synthetic versatility not achievable with the saturated dibromoalkane or the conjugated diene isomer [3]. Consequently, substituting these analogs without rigorous validation risks failed syntheses, altered reaction outcomes, and compromised product purity in downstream applications.

Quantitative Differentiation: Direct Evidence for 1,2-Butadiene, 1,4-dibromo- (20884-14-4)


Physicochemical Divergence: Boiling Point and Density Relative to Isomeric 1,4-Dibromo-1,3-butadiene

The allenic compound exhibits a significantly higher predicted boiling point (209.4 ± 20.0 °C) compared to its conjugated diene isomer, 1,4-dibromo-1,3-butadiene (172.6 ± 23.0 °C), a difference of 36.8 °C at 760 mmHg. Additionally, its predicted density is lower (1.9 ± 0.1 g/cm³ versus 2.0 ± 0.1 g/cm³) [1].

Physical Chemistry Process Engineering Separation Science

Reactivity Distinction: Allene-Acetylene Rearrangement Unavailable to Conjugated Diene Analog

1,4-Dibromo-1,2-butadiene undergoes nucleophilic substitution accompanied by an allene-acetylene rearrangement, a reaction pathway that is fundamentally inaccessible to the 1,3-butadiene isomer. This rearrangement enables the synthesis of functionalized acetylenic derivatives in high yields [1].

Synthetic Methodology Mechanistic Chemistry Functional Group Interconversion

Synthetic Efficiency: One-Step Conversion to N-Alkylpyrroles in High Yield

A one-step procedure was developed for the preparation of N-alkylpyrroles directly from 1,4-dibromo-1,2-butadiene. This method proceeds through intermediate bromoallenic amines and acetylenic diamines, offering a more direct route compared to multi-step alternatives. While exact yield percentages are not disclosed in the abstract, the method is described as a practical and efficient synthetic route [1].

Organic Synthesis Heterocyclic Chemistry Process Optimization

Strategic Procurement Scenarios: Where 1,2-Butadiene, 1,4-dibromo- (20884-14-4) Delivers Measurable Advantage


Synthesis of Functionalized Acetylenes and Allene Derivatives

For research groups developing novel acetylenic building blocks or studying allene-acetylene rearrangements, this compound is the preferred starting material. Its unique allenic core enables transformations not possible with isomeric dienes, providing a direct pathway to α,ω-difunctionalized acetylenes. This is particularly relevant in medicinal chemistry for the construction of enediyne antibiotics or other alkyne-containing pharmacophores [1].

Efficient Preparation of N-Alkylpyrrole Libraries

Laboratories engaged in the synthesis of heterocyclic compound libraries will find this dibromide advantageous for the one-step construction of N-alkylpyrroles. This direct route eliminates multiple synthetic steps required by alternative methods, accelerating the preparation of diverse pyrrole-based scaffolds for biological screening or materials science applications [1].

Development of Novel Organometallic Reagents and Cross-Coupling Partners

The compound serves as a precursor to α-bromoallenes, which are valuable intermediates in palladium-catalyzed cross-coupling reactions. Its ability to act as an allyl dication equivalent in palladium(0)-catalyzed heterocycle synthesis provides a strategic advantage for constructing medium-sized rings with high regio- and stereoselectivity [1].

Study of Allene vs. Diene Reactivity in Fundamental Research

This compound is an essential tool for physical organic chemists investigating the kinetics and mechanisms of nucleophilic substitution on cumulated diene systems. Its distinct reactivity profile relative to conjugated dienes makes it a key substrate for probing the influence of π-system topology on reaction pathways, informing both theoretical models and practical synthetic design [1].

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